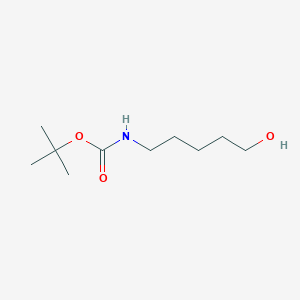

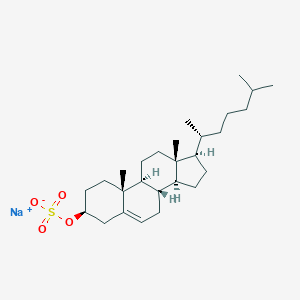

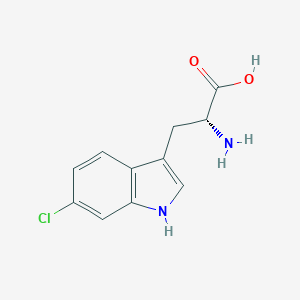

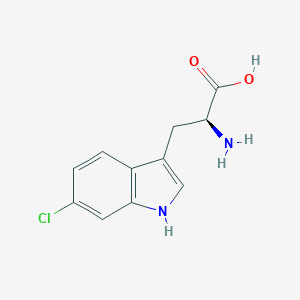

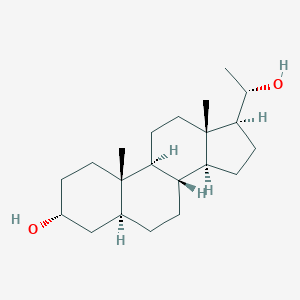

![molecular formula C10H13NO2S B015135 S-[2-(4-Pyridyl)ethyl] thiolactic acid CAS No. 887407-43-4](/img/structure/B15135.png)

S-[2-(4-Pyridyl)ethyl] thiolactic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridyl compounds involves various strategies, including the use of protective groups in oligonucleotide synthesis and the construction of heterocyclic derivatives. For instance, the 2-(2-Pyridyl)ethyl group has been used as a new type of protecting group for the synthesis of oligodeoxyribonucleotides by the phosphite triester method, demonstrating stability under various conditions and allowing for removal under mild conditions without side reactions (Hamamoto, Shishido, & Takaku, 1986). Additionally, novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) have been synthesized, incorporating thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties, further confirmed by X-ray crystallography (Szulczyk, Tomaszewski, Jóźwiak, Kozioł, Lis, Collu, Iuliano, & Struga, 2017).

Molecular Structure Analysis

The molecular structure of compounds related to S-[2-(4-Pyridyl)ethyl] thiolactic acid and its derivatives has been extensively studied. For example, the molecular structures of certain ethyl 2-(2-pyridylacetate) derivatives were confirmed using 1H-NMR, 13C-NMR, and MS methods, with some structures further confirmed by X-ray crystallography, highlighting the diverse molecular frameworks these compounds can form and the significance of structural analysis in understanding their chemical behavior (Szulczyk et al., 2017).

Chemical Reactions and Properties

The reactivity of S-[2-(4-Pyridyl)ethyl] thiolactic acid derivatives demonstrates a range of chemical behaviors. The pyridyl group's presence influences the reaction pathways and outcomes, leading to the formation of various heterocyclic structures and enabling the synthesis of compounds with potential biological activities. For instance, the synthesis of 7-ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid, an analog of nalidixic acid, showcases the compound's weak antibacterial activity against pathogens such as S. Aureus, E. Coli, and P. Aeruginosa, highlighting the potential for discovering new therapeutic agents (Bacon & Daum, 1991).

Physical Properties Analysis

The physical properties of S-[2-(4-Pyridyl)ethyl] thiolactic acid and its derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their applicability in different chemical contexts. While specific studies on the physical properties of S-[2-(4-Pyridyl)ethyl] thiolactic acid were not identified, research on related compounds emphasizes the importance of such analyses in predicting compound behavior in various environments and applications.

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for exploiting S-[2-(4-Pyridyl)ethyl] thiolactic acid derivatives in synthetic chemistry and pharmaceutical applications. The stability of the 2-(2-Pyridyl)ethyl group under alkaline and acidic conditions and its utility as a protecting group in nucleotide synthesis exemplify the tailored chemical properties that make these compounds valuable in complex synthetic pathways (Hamamoto et al., 1986).

Applications De Recherche Scientifique

Synthesis and Characterization of Thiolate-Bridged Dinuclear Nickel(II) Complexes :

- The study by Mikuriya et al. (1993) focused on synthesizing thiolate-bridged dinuclear nickel(II) complexes. These complexes were characterized to understand their magnetic and spectral properties, contributing to the field of coordination chemistry and metal complex studies [Mikuriya et al., 1993].

Antimicrobial Activities of New 1,2,4-Triazoles :

- Bayrak et al. (2009) synthesized new 1,2,4-triazoles with antimicrobial activity. These compounds were developed starting from isonicotinic acid hydrazide, highlighting their potential in creating new antimicrobial agents [Bayrak et al., 2009].

Synthesis of Ethyl 2-(2-pyridylacetate) Derivatives and Their Biological Activities :

- Research by Szulczyk et al. (2017) led to the synthesis of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate). These compounds were tested for their antimicrobial and antiviral activities, specifically against HIV-1 [Szulczyk et al., 2017].

Design and Synthesis of Antifolates :

- A study by Gangjee et al. (2007) involved synthesizing antifolate compounds as potential dihydrofolate reductase inhibitors and antitumor agents. This research contributes to the development of new chemotherapeutic drugs [Gangjee et al., 2007].

Synthesis of Functionalized Pyrido and Imidazo Derivatives :

- Arrault et al. (2002) explored the synthesis of ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, leading to new heterocyclic compounds. Such research advances the knowledge in organic synthesis and medicinal chemistry [Arrault et al., 2002].

Role of Cys-S Oxidation in Co-containing Nitrile Hydratase :

- Tyler et al. (2003) investigated Co(III) complexes to understand the role of Cys-S oxidation in Co-containing nitrile hydratase. This study provides insights into the biochemical processes involving metalloenzymes [Tyler et al., 2003].

Synthesis of Enantiomerically Pure Thiolactic Acid :

- Hof and Kellogg (1995) developed a method for synthesizing enantiomerically pure thiolactic acid from ethyl (S)-lactate, a crucial advancement in stereochemical synthesis and chiral molecule production [Hof & Kellogg, 1995].

Synthesis of Antiradiation Agents :

- Westland et al. (1973) synthesized substituted 2-pyridyloxy and 2-quinolyloxy derivatives as antiradiation agents. This research is significant in the development of radioprotective pharmaceuticals [Westland et al., 1973].

Propriétés

IUPAC Name |

2-(2-pyridin-4-ylethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYLJQDADOUQHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCCC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404049 |

Source

|

| Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[2-(4-Pyridyl)ethyl] thiolactic acid | |

CAS RN |

887407-43-4 |

Source

|

| Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

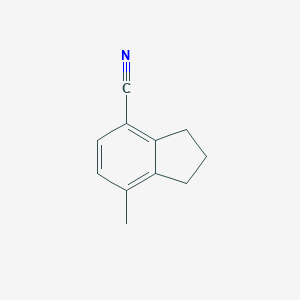

![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)